Allatostatin IV

Description

Properties

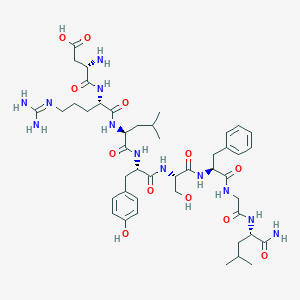

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68N12O12/c1-24(2)17-31(38(47)63)52-36(60)22-51-40(65)33(19-26-9-6-5-7-10-26)55-44(69)35(23-58)57-43(68)34(20-27-12-14-28(59)15-13-27)56-42(67)32(18-25(3)4)54-41(66)30(11-8-16-50-45(48)49)53-39(64)29(46)21-37(61)62/h5-7,9-10,12-15,24-25,29-35,58-59H,8,11,16-23,46H2,1-4H3,(H2,47,63)(H,51,65)(H,52,60)(H,53,64)(H,54,66)(H,55,69)(H,56,67)(H,57,68)(H,61,62)(H4,48,49,50)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSKWCFHMJZUBY-POFDKVPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68N12O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474429 | |

| Record name | Allatostatin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

969.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123338-13-6 | |

| Record name | Allatostatin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Discovery and Isolation of Allatostatin IV in Diploptera punctata: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal work leading to the discovery and isolation of Allatostatin IV (AST-IV), a neuropeptide inhibitor of juvenile hormone synthesis, from the cockroach Diploptera punctata. This document details the experimental protocols, quantitative data, and biological significance of this discovery, offering a comprehensive resource for researchers in neuroendocrinology, insect physiology, and drug development.

Introduction to Allatostatins in Diploptera punctata

The allatostatins are a family of neuropeptides primarily known for their role in inhibiting the biosynthesis of juvenile hormone (JH) in many insect species. Juvenile hormones are crucial for regulating a wide array of physiological processes, including development, reproduction, and metamorphosis. In the viviparous cockroach Diploptera punctata, a suite of these regulatory peptides has been identified. The initial discovery and characterization of the first four allatostatins, including Allatostatin IV, laid the groundwork for a deeper understanding of insect endocrinology.[1]

Allatostatins are characterized by a conserved C-terminal sequence, which is crucial for their biological activity. The discovery of these peptides has opened avenues for the development of novel insect control agents that specifically target JH synthesis.

Experimental Protocols for the Isolation and Characterization of Allatostatin IV

The isolation and characterization of Allatostatin IV from Diploptera punctata involved a multi-step process encompassing tissue extraction, peptide purification, bioassays to guide fractionation, and amino acid sequencing.

Tissue Extraction

The primary source for the isolation of allatostatins was the brains of the virgin female cockroach, Diploptera punctata.

Protocol:

-

Dissection: Brains from virgin female D. punctata were dissected and collected.

-

Homogenization: The collected brains were homogenized in an acidic medium to extract the peptides and prevent enzymatic degradation. A common extraction solvent is methanol/water/acetic acid (90:9:1, vol/vol/vol).

-

Centrifugation: The homogenate was centrifuged at high speed to pellet cellular debris.

-

Supernatant Collection: The resulting supernatant, containing the crude peptide extract, was carefully collected for further purification.

Purification by High-Performance Liquid Chromatography (HPLC)

A series of reversed-phase high-performance liquid chromatography (RP-HPLC) steps were employed to purify the allatostatins from the crude brain extract.

Protocol:

-

Initial Fractionation: The crude extract was first subjected to a C18 Sep-Pak cartridge purification to desalt and partially fractionate the peptides.

-

First RP-HPLC Separation: The partially purified extract was then separated on a semi-preparative C18 RP-HPLC column. A typical mobile phase consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. Fractions were collected at regular intervals.

-

Bioassay-Guided Fractionation: Each collected fraction was tested for its ability to inhibit juvenile hormone synthesis in an in vitro bioassay (see section 2.3). Fractions exhibiting inhibitory activity were pooled for further purification.

-

Subsequent RP-HPLC Steps: The active fractions were subjected to two or more additional rounds of RP-HPLC using different column chemistries (e.g., C8, phenyl) and/or different solvent systems to achieve final purification of the individual allatostatins.

In Vitro Bioassay for Allatostatin Activity

The biological activity of the HPLC fractions was determined using an in vitro radiochemical assay that measures the rate of juvenile hormone synthesis by the corpora allata (CA), the endocrine glands responsible for JH production.

Protocol:

-

Corpora Allata Dissection: Corpora allata were dissected from 4-day-old virgin female D. punctata.

-

Incubation Medium: The glands were incubated in a tissue culture medium (e.g., TC-199) supplemented with Ficoll and L-[methyl-³H]methionine. The radiolabeled methionine serves as a precursor for the methyl group of JH III.

-

Treatment: Aliquots of the HPLC fractions were added to the incubation medium. Control incubations were performed without the addition of any fraction.

-

Incubation: The glands were incubated for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 28°C).

-

JH Extraction: After incubation, the medium and glands were extracted with an organic solvent (e.g., hexane) to recover the newly synthesized radiolabeled JH.

-

Quantification: The amount of radiolabeled JH was quantified using liquid scintillation counting. A decrease in the amount of radiolabeled JH in the presence of an HPLC fraction indicated the presence of an allatostatin.

Amino Acid Sequencing

The primary structure of the purified Allatostatin IV was determined by automated Edman degradation.

Protocol:

-

Sample Preparation: The purified peptide was lyophilized and then subjected to automated Edman degradation on a protein sequencer.

-

Sequential Degradation: The Edman degradation chemistry sequentially removes one amino acid at a time from the N-terminus of the peptide.

-

PTH-Amino Acid Identification: The cleaved amino acid derivative (phenylthiohydantoin-amino acid) was identified by RP-HPLC by comparing its retention time to that of known standards.

-

Sequence Determination: By repeating this cycle, the complete amino acid sequence of the peptide was determined.

Quantitative Data and Structure of Allatostatin IV

The systematic application of the aforementioned protocols led to the successful isolation and sequencing of four allatostatins from D. punctata, including Allatostatin IV.

Table 1: Primary Structure of Diploptera punctata Allatostatins 1-4 [1]

| Allatostatin | Amino Acid Sequence |

| Allatostatin 1 | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ |

| Allatostatin 2 | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ |

| Allatostatin 3 | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ |

| Allatostatin 4 | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ |

Table 2: Biological Activity of Synthetic Allatostatins on Juvenile Hormone Synthesis [1]

| Allatostatin | Concentration for >40% Inhibition of JH Synthesis |

| Allatostatin 1 | 10⁻⁹ M |

| Allatostatin 2 | 10⁻⁸ M |

| Allatostatin 3 | 7 x 10⁻⁷ M |

| Allatostatin 4 | 10⁻⁸ M |

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the key processes involved in the discovery of Allatostatin IV and its proposed signaling pathway.

References

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary amino acid sequence, biological activity, and experimental determination of Allatostatin IV. Allatostatins are a family of pleiotropic neuropeptides found in insects and other invertebrates that are primarily known for their potent inhibition of juvenile hormone synthesis.[1][2] Allatostatin IV belongs to the Allatostatin-A (AstA) group, which is characterized by a conserved C-terminal amino acid sequence, Y/FXFGL-amide.[3][4][5] This guide will delve into the foundational research that identified and characterized Allatostatin IV, presenting key data in a structured format and detailing the experimental protocols that were instrumental in its discovery.

Allatostatin IV was first isolated and sequenced from the brain of the virgin female cockroach, Diploptera punctata. It is an octapeptide with an amidated C-terminus, a common feature among many neuropeptides.

| Peptide Name | Species of Origin | Sequence (N-terminus to C-terminus) | One-Letter Code | Reference |

| Allatostatin IV | Diploptera punctata | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ | DRLYSFGL-NH₂ |

Quantitative Data: Biological Activity

The primary biological function for which Allatostatin IV was named is the inhibition of juvenile hormone (JH) biosynthesis in the corpora allata, the endocrine glands responsible for JH production. The inhibitory activity of synthetic Allatostatin IV has been quantified using in vitro radiochemical assays.

| Peptide | Assay | Parameter | Value | Species | Reference |

| Allatostatin IV | In vitro JH biosynthesis | Concentration for >40% inhibition | 10⁻⁸ M | Diploptera punctata | |

| Allatostatin-like peptide (from Drosophila) | Receptor activation (electrophysiology) | EC₅₀ | 55 pM | Drosophila melanogaster |

Note: While Allatostatin IV from D. punctata was shown to activate the Drosophila allatostatin receptor, a specific EC₅₀ value for this interaction was not provided in the cited study.

Experimental Protocols

The discovery and characterization of Allatostatin IV involved a series of meticulous biochemical and physiological experiments. The following sections detail the core methodologies employed.

Peptide Isolation and Purification

The initial step was the isolation of the native peptide from a biological source.

-

Source Material: Brains were dissected from virgin female cockroaches (Diploptera punctata), a stage at which the regulation of juvenile hormone synthesis is of significant physiological importance.

-

Extraction: The brain tissue was homogenized and subjected to an extraction procedure to isolate neuropeptides.

-

Chromatography: The crude extract was then purified through multiple rounds of high-performance liquid chromatography (HPLC). Fractions were collected, and the biological activity of each fraction was tested using the in vitro juvenile hormone biosynthesis assay to guide the purification process.

Primary Amino Acid Sequencing: Edman Degradation

The primary structure of the purified Allatostatin IV was determined using automated Edman degradation. This classical method sequentially removes amino acids from the N-terminus of a peptide.

-

Principle: The Edman degradation procedure is a stepwise chemical process that sequentially cleaves and identifies the N-terminal amino acid of a peptide without hydrolyzing the rest of the peptide bonds.

-

Step 1: Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions. PITC attaches to the free amino group of the N-terminal amino acid.

-

Step 2: Cleavage: The N-terminal residue is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ) derivative.

-

Step 3: Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then identified using chromatographic techniques, such as HPLC, by comparing its retention time to known standards.

-

Step 4: Iteration: The shortened peptide is then subjected to the next cycle of the Edman degradation to identify the subsequent amino acid in the sequence. This process is repeated until the entire peptide sequence is determined.

In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis Inhibition

This bioassay is the standard method for quantifying the rate of JH synthesis by the corpora allata and assessing the inhibitory effects of allatostatins.

-

Objective: To measure the dose-dependent inhibition of JH synthesis by Allatostatin IV in isolated corpora allata.

-

Materials:

-

Corpora allata dissected from virgin female Diploptera punctata.

-

Insect cell culture medium (e.g., TC-199).

-

L-[methyl-³H]methionine (radiolabeled precursor).

-

Synthetic Allatostatin IV.

-

Isooctane for extraction.

-

Thin-layer chromatography (TLC) supplies.

-

Liquid scintillation counter.

-

-

Procedure:

-

Gland Dissection: Corpora allata are carefully dissected from the insects.

-

Incubation: The glands are incubated in the culture medium containing L-[methyl-³H]methionine. The radiolabeled methyl group is incorporated into juvenile hormone during its biosynthesis.

-

Treatment: The glands are then transferred to a medium containing various concentrations of synthetic Allatostatin IV (or a control solution without the peptide) and incubated for a set period (e.g., 3 hours).

-

Extraction: The incubation is terminated, and the newly synthesized, radiolabeled JH is extracted from the medium using an organic solvent like isooctane.

-

Separation and Quantification: The extracted JH is separated from other lipids using TLC. The portion of the TLC plate corresponding to JH is scraped into a scintillation vial, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The rate of JH synthesis is calculated (e.g., in disintegrations per minute per hour). The percentage of inhibition is determined by comparing the synthesis rate in the presence of Allatostatin IV to the control rate.

-

Signaling Pathway and Experimental Workflow

Allatostatin IV Signaling Pathway

Allatostatin-A peptides, including Allatostatin IV, exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as those of the corpora allata. These receptors are evolutionarily related to the mammalian somatostatin and galanin receptors. In Drosophila, the allatostatin receptor is known to couple to Gαi/o inhibitory G-proteins. The activation of this receptor initiates an intracellular signaling cascade that leads to the inhibition of one or more key enzymes in the juvenile hormone biosynthetic pathway, thereby reducing JH production.

Caption: Allatostatin IV signaling pathway in a corpora allata cell.

Experimental Workflow for Allatostatin IV Discovery

The logical flow from biological material to a fully characterized neuropeptide is a multi-step process that combines biochemistry and physiology. This workflow was essential for the initial identification of the allatostatin family of peptides.

Caption: Experimental workflow for the discovery of Allatostatin IV.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allatostatin - Wikipedia [en.wikipedia.org]

- 5. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]

Allatostatin IV as a neuropeptide inhibitor of juvenile hormone synthesis

An In-depth Technical Guide to Allatostatin IV: A Neuropeptide Inhibitor of Juvenile Hormone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allatostatins (ASTs) are a significant family of neuropeptides that play pleiotropic roles in insect physiology, most notably the inhibition of Juvenile Hormone (JH) biosynthesis. Among these, Allatostatin IV (AST-IV), an octapeptide belonging to the FGL-amide (or A-type) allatostatin family, has been identified as a potent inhibitor. This document provides a comprehensive technical overview of AST-IV, detailing its structure, mechanism of action, inhibitory activity, and the experimental protocols used for its characterization. The potential for leveraging the AST-IV signaling pathway for the development of novel insect control agents is also discussed.

Introduction to Juvenile Hormone and Allatostatins

Juvenile Hormones (JHs) are sesquiterpenoid compounds, synthesized in the corpora allata (CA), a pair of endocrine glands located behind the insect brain.[1] JHs are crucial regulators of a wide array of physiological processes, including development, metamorphosis, reproduction, and behavior.[1][2] The precise control of JH titers is therefore essential for normal insect life cycles.

This regulation is achieved through a balance of stimulatory neuropeptides (Allatotropins) and inhibitory neuropeptides, the Allatostatins.[1] Three main families of allatostatins have been identified based on their structural characteristics: A-type (FGL-amides), B-type (W(X)6W-amides), and C-type (PISCF-amides).[3] Allatostatin IV belongs to the A-type family, which is characterized by a conserved C-terminal motif of Tyr/Phe-Xaa-Phe-Gly-Leu-NH2.

Allatostatin IV was first isolated from the brain of the cockroach Diploptera punctata and its primary structure was determined to be:

Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂

Mechanism of Action and Signaling Pathway

Allatostatin IV exerts its inhibitory effect by acting directly on the corpora allata. The peptide is released from neurosecretory cells in the brain and can reach the CA through nerve innervations or via the hemolymph.

The signaling cascade is initiated by the binding of AST-IV to a specific G-protein coupled receptor (GPCR) on the surface of CA cells, known as the Allatostatin-A Receptor (AstR). Studies in Diploptera punctata have shown that the activation of its AstR by FGL-amide allatostatins can trigger multiple downstream pathways, suggesting coupling to both Gαq and Gαs proteins. This activation leads to an increase in intracellular levels of both Ca²⁺ and cAMP. The culmination of this signaling cascade is the inhibition of a rate-limiting step early in the JH biosynthetic pathway, occurring prior to the incorporation of acetyl-CoA. This action is rapid and reversible; upon removal of the allatostatin, the CA can resume JH synthesis.

Quantitative Data: Inhibitory Activity

The inhibitory potency of Allatostatin IV has been quantified using in vitro radiochemical bioassays on the corpora allata of Diploptera punctata. The following table summarizes the activity of AST-IV and compares it with other allatostatins isolated from the same species.

| Neuropeptide (from D. punctata) | Sequence | Concentration for >40% Inhibition of JH Synthesis |

| Allatostatin I | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ | 10⁻⁹ M |

| Allatostatin II | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ | 10⁻⁸ M |

| Allatostatin III | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ | 7 x 10⁻⁷ M |

| Allatostatin IV | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ | 10⁻⁸ M |

| Data sourced from Woodhead et al., 1989. |

Experimental Protocols

The study of Allatostatin IV's function relies on several key experimental methodologies.

Protocol: In Vitro Radiochemical Assay (RCA) for JH Synthesis Inhibition

This bioassay is the gold standard for measuring the rate of JH synthesis by isolated corpora allata and assessing the inhibitory effects of compounds like AST-IV.

-

Gland Dissection: Corpora allata are surgically removed from the insect of interest (e.g., 2-day-old virgin female D. punctata). Glands are dissected in an appropriate physiological saline.

-

Incubation Setup: Individual pairs of glands are placed in culture wells or glass tubes containing a defined incubation medium (e.g., TC-199) supplemented with Ficoll and antibiotics.

-

Precursor Addition: A radiolabeled precursor, L-[methyl-³H]methionine, is added to the medium. The radiolabeled methyl group is transferred to farnesoic acid in the final step of JH biosynthesis, thus labeling the newly synthesized hormone.

-

Inhibitor Treatment: Synthetic Allatostatin IV, dissolved in a suitable solvent, is added to the treatment group wells at a range of concentrations. Control wells receive the solvent only.

-

Incubation: The glands are incubated for a fixed period (typically 3-4 hours) at a controlled temperature (e.g., 27°C).

-

Extraction: Following incubation, the medium and glands are treated with an organic solvent (e.g., 200 µL of hexane) to extract the lipophilic juvenile hormone. The mixture is vortexed, and the phases are separated by centrifugation.

-

Quantification: A known volume of the organic (upper) phase is transferred to a scintillation vial containing a scintillation cocktail. The amount of radioactivity, corresponding to the amount of newly synthesized JH, is measured using a liquid scintillation counter.

-

Data Analysis: The rate of JH synthesis is calculated and typically expressed as picomoles of JH produced per pair of glands per hour (pmol/gland pair/hr). The percentage of inhibition is calculated relative to the control group.

Protocol: Juvenile Hormone Quantification by LC-MS/MS

Physicochemical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide highly accurate and sensitive quantification of JH levels from biological samples.

-

Sample Collection: Collect hemolymph, whole-body tissue, or in vitro incubation medium.

-

Extraction: Homogenize the sample in a solvent mixture (e.g., acetonitrile/water) containing a known amount of a stable isotope-labeled internal standard (e.g., d3-JH III) to account for sample loss during processing.

-

Purification: Perform a liquid-liquid extraction with a non-polar solvent like hexane to isolate the lipophilic JH. The extract may be further purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Concentration: The purified extract is dried under a stream of nitrogen and reconstituted in a small volume of a suitable solvent (e.g., methanol) for analysis.

-

LC-MS/MS Analysis:

-

Inject the sample into a reverse-phase HPLC column (e.g., C18) to separate the JH from other components.

-

The eluent from the HPLC is directed into a tandem mass spectrometer.

-

The mass spectrometer is operated in a mode such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where a specific precursor ion for JH is selected and fragmented, and a specific product ion is monitored.

-

-

Quantification: A calibration curve is generated using known amounts of a JH standard. The amount of endogenous JH in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Structure-Activity Relationships

Studies using synthetic analogs of Allatostatin IV have provided insight into the structural requirements for its biological activity. Alanine-scanning mutagenesis and D-amino acid substitutions have been employed to probe the importance of each residue.

Key findings from studies on D. punctata AST-IV indicate:

-

C-Terminal Importance: The C-terminal region is critical for receptor binding and biological activity.

-

Key Residues: The side chains of Leucine-8 , Phenylalanine-6 , and Tyrosine-4 are the most important for the inhibition of JH biosynthesis. Replacement of these residues with Alanine leads to a significant loss of activity.

-

Stereochemistry: The stereochemistry at the C-terminus is also crucial, suggesting that a specific secondary structure, likely a β-turn in the active core region, is necessary for proper interaction with the receptor.

Applications and Future Directions

The potent inhibitory effect of Allatostatin IV on a vital insect hormone makes its signaling pathway an attractive target for the development of novel insecticides. The goal is to create peptidomimetics or small molecule agonists that are stable in the environment and can effectively disrupt insect development and reproduction by suppressing JH synthesis. Such compounds could offer a more targeted and potentially environmentally benign alternative to conventional broad-spectrum insecticides. Future research will focus on high-throughput screening for small molecule AstR agonists and the structural biology of the AST-IV/AstR complex to facilitate rational drug design.

References

- 1. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Juvenile hormone extraction, purification, and quantification in ants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Allatostatins in Juvenile Hormone Synthesis in Insects and Crustaceans | Annual Reviews [annualreviews.org]

The Multifaceted Role of Allatostatin IV in Insect Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allatostatins (ASTs) are a diverse family of neuropeptides that play crucial regulatory roles in a multitude of physiological processes in insects, extending far beyond their namesake function of inhibiting juvenile hormone (JH) biosynthesis. This technical guide provides an in-depth examination of Allatostatin IV (AST-IV), a representative member of the AST-A family, and its impact on insect development and reproduction. We delve into the quantitative effects of AST-IV, detail common experimental protocols for its study, and visualize its signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating insect endocrinology and those exploring novel targets for insect pest management.

Introduction

Insect development and reproduction are complex processes tightly regulated by a delicate interplay of hormones. Among the key players are the Allatostatins, a superfamily of neuropeptides first identified for their ability to inhibit the synthesis of juvenile hormone (JH) by the corpora allata (CA).[1][2] There are three structurally distinct families of Allatostatins: AST-A (or FGLamides), AST-B (or W(X)6Wamides), and AST-C (or PISCF-type).[3] While the inhibitory effect on JH synthesis is a hallmark of AST-A in certain insect orders like Dictyoptera, their physiological roles are now understood to be far more pleiotropic, encompassing the regulation of feeding, digestion, muscle contraction, and reproduction.

Allatostatin IV, a member of the AST-A family, serves as a valuable model for understanding the multifaceted nature of these neuropeptides. This guide will focus on the physiological actions of AST-IV and its homologs, providing quantitative data, methodological insights, and a clear visualization of its signaling mechanisms to aid researchers and professionals in the field.

Physiological Roles of Allatostatin IV

The physiological functions of Allatostatin IV and other AST-A peptides are diverse and context-dependent, varying with the insect species, developmental stage, and tissue type.

Regulation of Juvenile Hormone Synthesis

The foundational role attributed to AST-A, including AST-IV, is the inhibition of JH biosynthesis in the corpora allata. This inhibition is rapid and reversible. For instance, in the cockroach Diploptera punctata, synthetic allatostatins have been shown to inhibit JH synthesis at nanomolar concentrations. This regulation of JH is critical for controlling metamorphosis and reproductive maturation.

Modulation of Reproduction

Beyond its influence on JH, AST-IV directly impacts reproductive processes. In the greater wax moth, Galleria mellonella, administration of allatostatin led to a decrease in ecdysteroid concentrations in both the hemolymph and ovaries. This hormonal shift was accompanied by a reduction in the expression of vitellogenin (Vg), the major yolk protein precursor, and a subsequent decrease in oocyte size. In the German cockroach, Blattella germanica, allatostatins have been shown to impair the release of vitellogenin from the fat body by inhibiting its glycosylation, a critical step for its proper folding and secretion. In Drosophila melanogaster, Allatostatin-C, which has a distinct signaling pathway from AST-A, has been shown to gate the progression of vitellogenesis in response to mating signals.

Control of Feeding and Digestion

AST-A peptides, including AST-IV, are considered "brain-gut peptides" due to their significant roles in regulating feeding behavior and digestive processes. In several insect species, the injection of allatostatins has been shown to inhibit food consumption. These peptides also exhibit myoinhibitory effects on the gut, slowing down peristalsis in the foregut, midgut, and hindgut. Furthermore, AST-A can modulate the secretion of digestive enzymes. For example, in the cockroach Blattella germanica, synthetic allatostatins were found to activate the secretion of midgut α-amylase.

Quantitative Data on Allatostatin IV Effects

The following tables summarize the quantitative effects of Allatostatin IV and related AST-A peptides as reported in the literature.

| Physiological Parameter | Insect Species | Allatostatin Type/Analog | Concentration | Effect | Reference |

| Juvenile Hormone Synthesis | Diploptera punctata | Allatostatin 1 | 10⁻⁹ M | >40% inhibition | |

| Juvenile Hormone Synthesis | Diploptera punctata | Allatostatins 2 and 4 | 10⁻⁸ M | >40% inhibition | |

| Juvenile Hormone Synthesis | Diploptera punctata | Allatostatin 3 | 7 x 10⁻⁷ M | >40% inhibition | |

| Vitellogenin Release | Blattella germanica | Allatostatin | Not specified | Impaired release from fat body in vitro | |

| Oocyte Size | Galleria mellonella | Allatostatin | Not specified | Reduced oocyte size | |

| Ecdysteroid Concentration | Galleria mellonella | Allatostatin | Not specified | Decreased in hemolymph and ovaries | |

| Vitellogenin Gene Expression | Galleria mellonella | Allatostatin | Not specified | Decreased expression level | |

| Food Consumption | Blattella germanica | Injected Allatostatins | Not specified | Inhibition of food consumption |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the physiological roles of Allatostatin IV.

In Vitro Juvenile Hormone Synthesis Assay

This protocol is used to determine the direct effect of allatostatins on JH biosynthesis by the corpora allata.

Objective: To quantify the rate of JH synthesis by isolated corpora allata in the presence and absence of Allatostatin IV.

Methodology:

-

Gland Dissection: Corpora allata-corpora cardiaca complexes are dissected from insects of a specific age and physiological state.

-

In Vitro Incubation: The glands are incubated in a suitable culture medium containing a radiolabeled precursor of JH, such as [³H]-methionine.

-

Treatment: Synthetic Allatostatin IV is added to the incubation medium at various concentrations. Control incubations are performed without the peptide.

-

Hormone Extraction: After incubation, the medium is collected, and newly synthesized radiolabeled JH is extracted using an organic solvent (e.g., hexane).

-

Quantification: The amount of radiolabeled JH is quantified using liquid scintillation counting. The rate of JH synthesis is expressed as fmol/gland/hour.

A more modern and sensitive approach involves the use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to quantify JH levels without the need for radiolabeling.

Vitellogenin Expression and Release Analysis

This protocol assesses the impact of Allatostatin IV on the synthesis and secretion of vitellogenin by the fat body.

Objective: To measure the effect of Allatostatin IV on vitellogenin gene expression and protein release from the fat body.

Methodology:

-

Fat Body Culture: Fat body tissue is dissected from adult female insects and incubated in vitro in a suitable medium.

-

Allatostatin Treatment: The fat body cultures are treated with a specific concentration of Allatostatin IV.

-

Gene Expression Analysis (qRT-PCR):

-

After incubation, total RNA is extracted from the fat body tissue.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative real-time PCR is carried out using primers specific for the vitellogenin gene to determine its relative expression level.

-

-

Protein Release Analysis (Western Blot or ELISA):

-

The incubation medium is collected.

-

The concentration of vitellogenin in the medium is quantified using a specific antibody through Western blotting or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Gut Motility Assay

This protocol is used to evaluate the myoinhibitory effects of Allatostatin IV on insect gut muscle contractions.

Objective: To measure the effect of Allatostatin IV on the frequency and amplitude of gut contractions.

Methodology:

-

Gut Preparation: A section of the insect gut (e.g., foregut, midgut, or hindgut) is dissected and mounted in an organ bath containing an appropriate physiological saline solution.

-

Contraction Measurement: The spontaneous contractions of the gut muscle are recorded using a force transducer connected to a data acquisition system.

-

Allatostatin Application: Once a stable baseline of contractions is established, Allatostatin IV is added to the organ bath at various concentrations.

-

Data Analysis: The frequency and amplitude of contractions before and after the application of the peptide are compared to determine its inhibitory effect.

Signaling Pathways and Visualizations

Allatostatins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. The AST-A receptor has been identified and characterized in several insect species.

Allatostatin IV Signaling Pathway

The binding of Allatostatin IV to its receptor (AST-A Receptor) can trigger multiple downstream signaling cascades. In the cockroach Diploptera punctata, activation of the AST-A receptor has been shown to lead to an increase in intracellular calcium (Ca²⁺) and cyclic AMP (cAMP) levels, suggesting that the receptor can couple to both Gαq and Gαs protein pathways.

Caption: Allatostatin IV signaling pathway.

Experimental Workflow for Investigating AST-IV Effects on Vitellogenesis

The following diagram illustrates a typical experimental workflow to study the impact of Allatostatin IV on vitellogenesis.

Caption: Experimental workflow for AST-IV effects on vitellogenesis.

Implications for Drug and Insecticide Development

The critical roles of Allatostatin IV and its receptor in regulating key physiological processes make them attractive targets for the development of novel insect control agents. Peptidase-resistant analogs of allatostatins could be designed to disrupt insect development and reproduction. By understanding the structure-activity relationships of these peptides and their receptors, it may be possible to develop specific agonists or antagonists that can selectively target pest species while minimizing effects on beneficial insects. Furthermore, the development of mimetic analogs that can penetrate the insect cuticle would enhance their potential for practical application in pest management strategies.

Conclusion

Allatostatin IV and the broader family of AST-A peptides are pleiotropic neuropeptides with significant regulatory functions in insect development, reproduction, and metabolism. Their ability to inhibit juvenile hormone synthesis, modulate vitellogenesis, and control feeding behavior underscores their importance in insect physiology. This guide has provided a comprehensive overview of the quantitative effects, experimental methodologies, and signaling pathways associated with Allatostatin IV. Continued research in this area will not only deepen our understanding of insect endocrinology but also pave the way for the development of innovative and targeted pest management solutions.

References

- 1. Synthesis, biological activity, and conformational studies of insect allatostatin neuropeptide analogues incorporating turn-promoting moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Allatostatin IV signaling pathway and receptor identification

An In-depth Technical Guide to the Allatostatin IV Signaling Pathway and Receptor Identification

Audience: Researchers, scientists, and drug development professionals.

Introduction to Allatostatins

Allatostatins (ASTs) are a diverse superfamily of neuropeptides found in insects and other arthropods that act as crucial regulators of a wide array of physiological processes.[1] They are broadly classified into three main types based on sequence dissimilarity: Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C).[2] This guide focuses on the AST-A family, characterized by a conserved C-terminal amino acid motif, Y/FXFGL-amide.[3][4]

Within this family, specific peptides are numbered based on their order of discovery or gene location. Allatostatin-4 (AST-4) from the cockroach Diploptera punctata, with the sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-amide, is a well-studied member of this family.[5] AST-A peptides, including AST-4, are pleiotropic; their functions include the potent inhibition of Juvenile Hormone (JH) synthesis, modulation of gut motility, and regulation of feeding behavior, metabolism, and sleep. This wide range of functions makes the allatostatin signaling system a compelling target for the development of novel insecticides.

Allatostatin Receptors: Gateways to Cellular Response

Allatostatin-A peptides exert their effects by binding to specific G protein-coupled receptors (GPCRs), known as Allatostatin-A receptors (AstA-R). These receptors belong to the rhodopsin-like, class A family of GPCRs. The first AstA receptors were deorphanized in Drosophila melanogaster and were found to share significant sequence homology with the mammalian somatostatin, galanin, and opioid receptor families. In Drosophila, two such receptors have been identified: DAR-1 (or AstA-R1) and DAR-2 (or AstA-R2). The identification of these receptors has been pivotal in elucidating the molecular mechanisms underlying allatostatin function.

The Allatostatin IV Signaling Pathway

The binding of Allatostatin IV (or other AST-A peptides) to its cognate receptor initiates a cascade of intracellular events. AstA receptors are primarily coupled to the Gαi/o class of heterotrimeric G proteins.

The canonical signaling pathway proceeds as follows:

-

Ligand Binding: AST-4 binds to the extracellular domain of the AstA receptor, inducing a conformational change.

-

G Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi/o subunit.

-

Effector Modulation: The GTP-bound Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent changes in the phosphorylation state and activity of target proteins, culminating in a physiological response (e.g., inhibition of JH synthesis).

-

Gβγ-mediated Signaling: The dissociated Gβγ dimer can also activate other effectors, such as G protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

Additionally, AstA receptor activation has been shown to modulate intracellular calcium (Ca²⁺) levels, suggesting potential coupling to other G protein subtypes or indirect effects on calcium channels.

References

- 1. Expression and bioactivity of allatostatin-like neuropeptides in helminths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allatostatin - Wikipedia [en.wikipedia.org]

- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity studies of allatostatin 4 on the inhibition of juvenile hormone biosynthesis by corpora allata: the importance of individual side chains and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Trajectory and Conservation of Allatostatin-A: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Allatostatin-A (AST-A), a pleiotropic neuropeptide family critical to insect physiology, presents a compelling target for novel insecticide development and a fascinating subject for evolutionary biology. Initially identified for its role in inhibiting Juvenile Hormone (JH) biosynthesis, the functions of AST-A extend to the regulation of feeding behavior, gut motility, and even sleep. This technical guide provides an in-depth analysis of the evolutionary history and conservation of the AST-A signaling system across diverse insect species. It summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways to equip researchers with the foundational knowledge required for advanced study and application in this field.

Introduction: The Allatostatin-A System

The Allatostatin-A family, often referred to by its characteristic C-terminal motif Y/FXFGL-amide, is a group of neuropeptides encoded by a single gene that gives rise to multiple active peptides through post-translational processing.[1][2][3] One of the earliest identified peptides in this family from the cockroach Diploptera punctata is Allatostatin 4 (AST-4), with the sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-amide. The pleiotropic nature of AST-A, influencing reproduction, metabolism, and behavior, underscores its significance as a key regulator in insect life cycles.[1][4] This guide will explore the evolutionary relationships, functional conservation, and the underlying molecular mechanisms of the AST-A signaling pathway.

Evolutionary History and Phylogeny

The AST-A signaling system is ancient, with clear evolutionary links to the vertebrate kisspeptin and galanin systems, suggesting a shared ancestry prior to the protostome-deuterostome divergence. Phylogenetic analyses reveal that the AST-A receptor (AST-AR) and the vertebrate kisspeptin receptor (KISSR) likely arose from a common ancestral gene after the divergence of the galanin receptor (GALR) line. Within the insect lineage, the AST-A system has undergone significant evolution, characterized by both conservation and lineage-specific diversification.

For instance, while most insect orders possess a single AST-AR gene, a gene duplication event in the Dipteran lineage has resulted in two distinct receptors (AstA-R1 and AstA-R2) in species like Drosophila melanogaster and various mosquitoes. Conversely, the AST-A gene and its receptor appear to have been lost entirely in beetles (Coleoptera).

The AST-A precursor gene structure shows remarkable conservation in the organization of encoded peptides, which are typically separated by acidic spacer regions and flanked by dibasic cleavage sites. However, the number of peptides encoded by the precursor gene varies significantly across species, from as many as 13-14 in cockroaches to four in Drosophila. This variation in peptide number suggests a dynamic evolutionary history of internal gene duplications and losses.

Below is a representative phylogenetic tree illustrating the evolutionary relationships of AST-A receptors across several major insect orders.

Conservation and Function of Allatostatin-A Peptides and Receptors

Peptide and Precursor Conservation

The defining feature of the AST-A peptide family is the highly conserved C-terminal pentapeptide motif: Tyr/Phe-Xaa-Phe-Gly-Leu-NH2, where Xaa is a variable amino acid. This C-terminal core is essential for biological activity. While the N-terminal "address" portion of the peptides is more variable, even this region shows conservation for specific peptides across different species. The precursor protein that houses these peptides is characterized by a signal peptide at the N-terminus, followed by the peptide sequences which are typically flanked by dibasic cleavage sites (e.g., KR, RR) recognized by processing enzymes.

Table 1: Representative Allatostatin-A Peptides Across Insect Orders

| Insect Order | Species | Peptide Name | Sequence | UniProt/GenBank ID |

| Blattodea | Diploptera punctata | AST-4 | DRLYSFGL-NH₂ | P35560 |

| Periplaneta americana | Pea-AST-5 | GGPYSFGL-NH₂ | P80371 | |

| Diptera | Drosophila melanogaster | Drostatin-3 | SRPYSFGL-NH₂ | Q9VC44 |

| Aedes aegypti | Aedae-AST-A2 | VRPYSFGL-NH₂ | Q172F4 | |

| Lepidoptera | Helicoverpa armigera | Helico-AST-3 | SRPYSFGL-NH₂ | P81615 |

| Hymenoptera | Apis mellifera | Apime-AST-A | GSLYSFGL-NH₂ | XP_006560262.1 |

Receptor Conservation and Signaling

AST-A receptors are Class A G-protein coupled receptors (GPCRs) that share structural hallmarks with vertebrate galanin and somatostatin receptors. Conserved features include the seven transmembrane domains, a short N-terminus, a DRY/F motif near the second intracellular loop, and a NSxxNPxxY motif in the seventh transmembrane domain, all of which are critical for receptor structure and function.

Upon ligand binding, AST-ARs primarily signal through the Gαq protein pathway, leading to the activation of phospholipase C, which in turn catalyzes the production of inositol trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, resulting in a measurable increase in cytosolic Ca²⁺ concentration. In some systems, coupling to Gαi/o or Gαs, leading to modulation of cyclic AMP (cAMP) levels, has also been observed, suggesting that the signaling output can be context- or species-dependent.

References

- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Honey Bee Allatostatins Target Galanin/Somatostatin-Like Receptors and Modulate Learning: A Conserved Function? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Allatostatin IV on Insect Corpora Allata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allatostatin IV (AST4), a member of the FGLamide family of neuropeptides, is a potent inhibitor of juvenile hormone (JH) biosynthesis in the corpora allata (CA) of many insect species, most notably the cockroach Diploptera punctata. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of AST4 on the CA. It details the signaling cascade initiated by AST4 binding to its G-protein coupled receptor, leading to the suppression of JH synthesis. This document includes a compilation of quantitative data on AST4's inhibitory effects, detailed protocols for key experimental assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

The regulation of juvenile hormone (JH) synthesis is critical for controlling insect development, reproduction, and behavior. The corpora allata (CA), a pair of endocrine glands located behind the brain, are the primary sites of JH production. Allatostatins are a diverse family of neuropeptides that play a crucial inhibitory role in this process. Allatostatin IV (AST4), with the amino acid sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, has been identified as a key player in the negative regulation of JH biosynthesis.[1][2] Understanding the precise mechanism of action of AST4 is paramount for the development of novel, targeted insect pest management strategies. This guide will delve into the current knowledge of AST4's interaction with the CA at the molecular and cellular levels.

The Allatostatin IV Signaling Pathway

The inhibitory effect of Allatostatin IV on juvenile hormone synthesis is initiated by its binding to a specific receptor on the surface of corpora allata cells. The current evidence strongly suggests that the allatostatin receptor is a G-protein coupled receptor (GPCR).[3] While the complete signaling cascade is still under investigation, a proposed pathway involves the following key steps:

-

Receptor Binding: AST4 binds to its cognate GPCR on the CA cell membrane. Photoaffinity labeling studies in Diploptera punctata have identified specific allatostatin-binding proteins in the CA, with molecular weights of approximately 59 and 39 kDa, which are likely components of the receptor complex.[4]

-

G-Protein Activation: Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein. The specific G-protein subtype (e.g., Gi, Go, Gq) involved in the AST4 pathway in the CA of D. punctata is yet to be definitively identified.

-

Second Messenger Modulation: The activated G-protein, in turn, modulates the activity of downstream effector enzymes, leading to changes in the concentration of intracellular second messengers. While direct evidence for AST4's effect on cyclic AMP (cAMP) or inositol trisphosphate (IP3) in D. punctata CA is limited, studies on other insect neuropeptide signaling pathways suggest these are likely candidates.

-

Ion Channel Regulation: A critical aspect of allatostatin signaling appears to be the modulation of ion channel activity. Changes in intracellular calcium levels ([Ca2+]i) have been implicated in the regulation of JH synthesis.[5] It is hypothesized that AST4 binding may lead to a decrease in intracellular calcium, potentially through the inhibition of calcium influx or the release of calcium from intracellular stores. Furthermore, the involvement of potassium channels is plausible, as their modulation can lead to hyperpolarization of the cell membrane, which in turn can affect voltage-gated calcium channels and overall cellular activity.

-

Inhibition of JH Biosynthesis: The culmination of the signaling cascade is the inhibition of one or more key enzymatic steps in the JH biosynthetic pathway. The precise molecular targets within the pathway that are affected by the AST4-mediated signal remain an active area of research.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for Allatostatin IV in corpora allata cells.

Quantitative Data on Allatostatin IV Activity

The inhibitory effect of Allatostatin IV on juvenile hormone synthesis is dose-dependent. The following table summarizes the available quantitative data from studies on Diploptera punctata.

| Parameter | Value | Species | Experimental Condition | Reference |

| Effective Concentration for >40% Inhibition | 10-8 M | Diploptera punctata | In vitro bioassay, corpora allata from virgin females | |

| IC50 (estimated) | ~0.35 nM and ~3 nM | Diploptera punctata | In vitro assay on partially sensitive CA (for a related allatostatin, suggesting multiple receptor types) |

Note: IC50 values can vary depending on the physiological state of the insect and the specific experimental conditions. The biphasic dose-response curve observed for a related allatostatin suggests the presence of at least two receptor populations with different affinities in the corpora allata of D. punctata.

Detailed Experimental Protocols

Radiochemical Assay (RCA) for Juvenile Hormone Biosynthesis

This in vitro assay is the gold standard for quantifying the rate of JH synthesis by the corpora allata and for assessing the inhibitory effects of compounds like AST4.

Objective: To measure the rate of radiolabeled JH III synthesis from a radiolabeled precursor, L-[methyl-3H]methionine.

Materials:

-

Insect Ringer's solution

-

TC-199 medium (or equivalent insect cell culture medium)

-

L-[methyl-3H]methionine

-

Allatostatin IV (and other test compounds)

-

Isooctane (or hexane)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Dissecting microscope and tools

Procedure:

-

Dissection: Dissect the corpora allata from the head capsule of the insect under cold insect Ringer's solution.

-

Pre-incubation: Transfer the isolated corpora allata to a vial containing TC-199 medium and pre-incubate for a short period (e.g., 30 minutes) to allow the glands to equilibrate.

-

Incubation with AST4: Replace the medium with fresh TC-199 containing the desired concentration of Allatostatin IV or a vehicle control. Incubate for a defined period (e.g., 1-2 hours).

-

Radiolabeling: Add L-[methyl-3H]methionine to the incubation medium and continue the incubation for a further period (e.g., 2-3 hours).

-

Extraction: Terminate the reaction by adding a volume of isooctane to the incubation vial. Vortex vigorously to extract the newly synthesized radiolabeled JH III into the organic phase.

-

Quantification: Transfer a known volume of the isooctane phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of JH III synthesized. Compare the radioactivity in the AST4-treated samples to the control samples to determine the percentage inhibition of JH synthesis.

Experimental Workflow Diagram

Caption: Workflow for the Radiochemical Assay of Juvenile Hormone Synthesis.

Intracellular Calcium Imaging using Fura-2 AM

This technique allows for the real-time measurement of changes in intracellular calcium concentration in response to stimuli like AST4.

Objective: To visualize and quantify changes in [Ca2+]i in corpora allata cells upon application of Allatostatin IV.

Materials:

-

Isolated corpora allata or dissociated CA cells

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm)

-

Perfusion system

-

Allatostatin IV solution

Procedure:

-

Cell Preparation: Dissect corpora allata and either use them as whole-mount preparations or dissociate them into single cells and plate them on glass coverslips.

-

Dye Loading: Incubate the cells with Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBS for 30-60 minutes at room temperature in the dark. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells with fresh HBS and incubate for a further 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

Imaging Setup: Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope. Continuously perfuse the cells with HBS.

-

Baseline Measurement: Record the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Stimulation: Apply Allatostatin IV to the cells via the perfusion system at the desired concentration.

-

Data Acquisition: Continue to record the F340/F380 ratio to monitor changes in [Ca2+]i over time.

-

Data Analysis: Analyze the change in the fluorescence ratio to determine the effect of AST4 on intracellular calcium levels. The ratio values can be converted to absolute calcium concentrations using appropriate calibration methods.

Conclusion and Future Directions

Allatostatin IV is a key neuropeptide inhibitor of juvenile hormone synthesis in Diploptera punctata and other insects. Its mechanism of action is initiated by binding to a G-protein coupled receptor on the corpora allata, which triggers an intracellular signaling cascade that ultimately leads to the suppression of JH production. While the involvement of calcium signaling is indicated, the precise downstream effectors and the full complement of second messengers involved in the AST4 pathway are yet to be fully elucidated.

Future research should focus on:

-

The definitive identification and characterization of the Allatostatin IV receptor in Diploptera punctata.

-

Elucidation of the specific G-protein subtypes and second messenger systems (cAMP, IP3) that are coupled to the AST4 receptor.

-

Identification of the specific ion channels modulated by the AST4 signaling cascade.

-

Pinpointing the precise enzymatic step(s) in the juvenile hormone biosynthetic pathway that are inhibited by AST4 action.

A thorough understanding of these molecular details will not only advance our fundamental knowledge of insect endocrinology but also provide a solid foundation for the rational design of novel and specific insect control agents.

References

- 1. Structure-activity studies of allatostatin 4 on the inhibition of juvenile hormone biosynthesis by corpora allata: the importance of individual side chains and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling of allatostatin receptor proteins in the corpora allata of the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Life Cycle of Allatostatin IV: From Synthesis to Breakdown in Insects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins are a diverse family of neuropeptides that play crucial roles in regulating various physiological processes in insects, most notably the inhibition of juvenile hormone biosynthesis. Among these, Allatostatin IV (AST-IV), an octapeptide with the sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂, has garnered significant attention for its potent biological activity. Understanding the intricate molecular machinery governing its biosynthesis and degradation is paramount for the development of novel insect control agents and for advancing our fundamental knowledge of insect endocrinology. This technical guide provides a comprehensive overview of the biosynthesis and degradation of Allatostatin IV, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Biosynthesis of Allatostatin IV

The journey of Allatostatin IV begins with the transcription and translation of the allatostatin gene, which encodes a large precursor protein. In the cockroach Diploptera punctata, this precursor is a 41.5-kDa polypeptide containing 13 distinct allatostatin-type peptides, including the sequence for Allatostatin IV[1][2]. The UniProt accession number for this precursor protein is P12764[1]. The biosynthesis of the mature, active Allatostatin IV peptide from this precursor involves a series of post-translational modifications orchestrated by specific enzymes within the neurosecretory cells.

Signaling Pathway for Allatostatin IV Biosynthesis

The synthesis of Allatostatin IV follows the general pathway for neuropeptide production in insects. This multi-step process is initiated in the endoplasmic reticulum and continues through the Golgi apparatus and into secretory granules.

References

Allatostatin IV gene expression and regulation

An In-depth Technical Guide to Allatostatin C: Gene Expression, Regulation, and Signaling

Introduction

Allatostatins (ASTs) are a diverse family of neuropeptides found in insects and other arthropods that play crucial roles as inhibitory regulators of various physiological processes.[1] They are primarily known for their function in inhibiting the synthesis of juvenile hormone (JH), a key hormone controlling development, metamorphosis, and reproduction.[2][3] Based on conserved structural motifs, allatostatins are categorized into three main types: A, B, and C.[3]

This guide focuses specifically on Allatostatin C (AST-C) , a peptide family characterized by a conserved C-terminal pentapeptide motif, P-I-S-C-F, and a disulfide bridge formed between two cysteine residues.[4] AST-C and its receptors are considered orthologs of the vertebrate somatostatin (SST) system, sharing remarkable structural and functional similarities, suggesting an ancient evolutionary origin for this signaling pathway. AST-C is involved in a wide array of functions beyond JH regulation, including the control of circadian rhythms, metabolic homeostasis, gut motility, and immune responses.

This document provides a comprehensive overview of the AST-C system, detailing its gene expression, regulation, and the signaling pathways it governs. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this pleiotropic neuropeptide system and its potential as a target for novel insecticides or therapeutic agents.

Allatostatin C Gene, Peptide, and Receptor

Gene and Peptide Structure

The Allatostatin C gene encodes a precursor protein, or prepropeptide, which undergoes post-translational processing to generate the mature, biologically active peptide. This process involves the cleavage of a signal peptide and subsequent proteolytic cleavage at specific sites, often pairs of basic amino acids (lysine and arginine), to release the final AST-C peptide. The mature AST-C peptide is highly conserved across many insect species. For instance, the AST-C peptides from the hawkmoth Manduca sexta and the fruit fly Drosophila melanogaster differ by only a single amino acid. A defining feature of AST-C is the intramolecular disulfide bridge, which is crucial for its biological activity.

Allatostatin C Receptors

AST-C exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. In Drosophila melanogaster, two such receptors have been identified: Allatostatin C Receptor 1 (AstC-R1, also known as star1) and Allatostatin C Receptor 2 (AstC-R2, also known as AICR2). These receptors are orthologous to mammalian somatostatin receptors (sstr1-5). Activation of AST-C receptors typically initiates an intracellular signaling cascade through a Gαi/o subunit, which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Gene Expression and Regulation

The expression of the AST-C gene and its receptors is precisely controlled, varying across different tissues, developmental stages, and physiological conditions.

Tissue-Specific Expression

AST-C is predominantly expressed in the central nervous system (CNS) and in enteroendocrine cells of the midgut. Its receptors are found on various target tissues, reflecting the peptide's diverse functions.

-

Central Nervous System : In Drosophila, AST-C is produced by a specific subset of circadian pacemaker neurons in the brain, known as the posterior Dorsal Neuron 1 (DN1p) group. In the mosquito Aedes aegypti, the highest expression of AST-C mRNA is found in the abdominal ganglia and the brain.

-

Corpora Allata (CA) : The corpora allata, the glands that produce juvenile hormone, express AST-C receptors, making them a direct target for AST-C's inhibitory action on JH synthesis.

-

Gut : Enteroendocrine cells in the midgut produce and secrete AST-C in response to nutrient stress, where it acts as a hormone to regulate metabolic homeostasis.

-

Other Tissues : AST-C receptor transcripts have also been detected in Malpighian tubules and the testes of male mosquitoes, indicating broader physiological roles.

Regulation of Gene Expression

AST-C expression is regulated by both internal and external cues:

-

Circadian Clock : In the DN1p neurons of Drosophila, AST-C expression oscillates, indicating regulation by the molecular circadian clock. This rhythmic expression is fundamental to generating the circadian rhythm of oogenesis.

-

Nutrient Stress : In the Drosophila gut, AST-C secretion is induced by starvation. This response is mediated by the Target of Rapamycin (TOR) signaling pathway, a key sensor of cellular nutrient status.

-

Developmental Stage : The expression of AST-C and its downstream targets can vary significantly across different life stages (larva, pupa, adult), as shown in the beetle Dendroctonus armandi.

Quantitative Expression Data

The following tables summarize quantitative data on the expression of Allatostatin C (AST-C) and related genes from various studies.

Table 1: Relative mRNA Expression of DaAST in Different Tissues of Dendroctonus armandi

| Developmental Stage | Tissue | Relative Expression Level (Mean ± SE) | Significance (p-value) |

| Pupa | Head | High | p = 0.003 |

| Adult (Female) | Anterior Midgut | Highest | p = 0.001 |

| Adult (Male) | Anterior Midgut | Highest | p < 0.0001 |

| Data derived from quantitative RT-PCR analysis in Dendroctonus armandi. Expression levels are compared between different tissues within the same developmental stage. |

Table 2: Relative mRNA Expression of DaJHAMT (JH Biosynthesis Gene) in Dendroctonus armandi

| Developmental Stage | Tissue | Relative Expression Level (Mean ± SE) | Significance (p-value) |

| Larva | Gut | Highest | p = 0.042 |

| Pupa | Gut | Highest | p = 0.001 |

| Larva | Head | High | - |

| Pupa | Head | High | - |

| Data derived from quantitative RT-PCR analysis in Dendroctonus armandi. JHAMT is involved in the final step of JH biosynthesis and its expression can be indirectly regulated by AST-C signaling. |

Table 3: Tissue Distribution of Allatostatin C Receptor mRNA in Aedes aegypti

| Receptor | Tissue | Relative Expression Level |

| AeAS-CrA | Malpighian Tubules | Relatively Low |

| AeAS-CrB | Malpighian Tubules | Highest Detected |

| Both | Thoracic Ganglia | Different Levels |

| Both | Abdominal Ganglia | Different Levels |

| Both | Corpora Allata | Different Levels |

| Both | Testes (Male) | Different Levels |

| This table provides a qualitative summary of the differential expression of two AST-C receptor paralogs in the mosquito Aedes aegypti, highlighting tissue-specific distribution. |

Signaling Pathways and Physiological Functions

AST-C signaling regulates a network of physiological processes critical for an organism's life cycle and adaptation.

Intracellular Signaling Pathway

Upon binding of AST-C to its receptor, a conformational change activates the associated heterotrimeric G-protein. The Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a reduction in the concentration of the second messenger cAMP. This pathway is a common mechanism for inhibitory neuropeptides.

Regulation of Juvenile Hormone and Reproduction

A primary function of AST-C is the inhibition of juvenile hormone (JH) biosynthesis in the corpora allata (CA). In Drosophila, AST-C produced by clock neurons (AstC-DN1p) sends inhibitory signals to brain insulin-producing cells (IPCs). Since insulin/insulin-like signaling (IIS) promotes JH production, the inhibition of IPCs by AST-C leads to reduced JH levels. Lower JH levels, in turn, suppress vitellogenesis (yolk protein production), thereby regulating the timing and rate of oogenesis (egg development). This pathway links the central circadian clock directly to reproductive rhythms.

Regulation of Metabolic Homeostasis

The gut plays a vital role in sensing nutrient availability and coordinating systemic energy balance. In Drosophila, enteroendocrine cells in the gut secrete AST-C in response to nutrient stress or starvation. This gut-derived AST-C acts on the adipokinetic hormone (AKH)-producing cells in the corpora cardiaca. AKH is the insect equivalent of glucagon. AST-C stimulates the secretion of AKH, which then mobilizes stored lipids and sugars from the fat body to maintain energy homeostasis during fasting. Loss of this signaling pathway impairs energy mobilization and leads to hypoglycemia.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study AST-C gene expression and function.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the measurement of AST-C and AST-C receptor mRNA levels relative to an endogenous control gene.

-

Materials:

-

Dissected tissues (e.g., brain, gut, corpora allata)

-

RNA extraction kit or TRIzol reagent

-

DNase I, RNase-free

-

Reverse transcription kit (e.g., PrimeScript)

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Specific primers for AST-C, AST-C receptor, and an endogenous control gene (e.g., β-actin, GAPDH)

-

qPCR instrument

-

Nuclease-free water and tubes

-

-

Procedure:

-

RNA Extraction: Homogenize dissected tissues in lysis buffer or TRIzol. Follow the manufacturer's protocol to extract total RNA.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA (gDNA).

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8-2.0 is considered pure.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions. Include a no-reverse transcriptase (no-RT) control to check for gDNA contamination.

-

qPCR Reaction: Prepare the qPCR reaction mix in a total volume of 20 µL, containing 10 µL of 2x master mix, 0.5 µM of each forward and reverse primer, 1-100 ng of cDNA template, and nuclease-free water. Prepare a no-template control (NTC) for each primer set.

-

Thermal Cycling: Perform the qPCR on a thermal cycler with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 30 s) and annealing/extension (e.g., 60°C for 30 s). A melt curve analysis should be performed for SYBR Green assays to verify product specificity.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each sample.

-

Normalize the Ct value of the target gene to the Ct value of the endogenous control gene (ΔCt = Ct_target - Ct_control).

-

Calculate the relative expression using the 2-ΔΔCt method, comparing treated/different tissue samples to a control sample.

-

Whole-Mount In Situ Hybridization (ISH) for mRNA Localization

This protocol is used to visualize the spatial expression pattern of AST-C mRNA within intact tissues or embryos.

-

Materials:

-

Fixed tissues or embryos (e.g., 4% paraformaldehyde in PBS)

-

Methanol series, PBST (PBS + Tween-20)

-

Proteinase K

-

Hybridization buffer (containing formamide)

-

Digoxigenin (DIG)-labeled antisense RNA probe for AST-C

-

Blocking solution (e.g., lamb serum in TBST)

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP or other chromogenic substrate

-

Microscope

-

-

Procedure:

-

Probe Synthesis: Generate a DIG-labeled antisense RNA probe from a linearized plasmid containing the AST-C cDNA using in vitro transcription.

-

Sample Preparation: Fix samples (e.g., insect brains) overnight at 4°C in 4% paraformaldehyde. Dehydrate through a methanol series and store at -20°C.

-

Rehydration and Permeabilization: Rehydrate samples through a descending methanol series into PBST. Digest with Proteinase K (10 µg/ml) to improve probe penetration. The digestion time is critical and must be optimized for the specific tissue and developmental stage. Post-fix briefly in 4% paraformaldehyde.

-

Hybridization: Pre-hybridize the samples in hybridization buffer for several hours at 65°C. Then, replace with fresh hybridization buffer containing the DIG-labeled probe (e.g., 1/1000 dilution) and incubate overnight at 65°C in a humidified chamber.

-

Washes: Perform a series of high-stringency washes at 65°C to remove non-specifically bound probe.

-

Immunodetection: Block the samples for at least 1 hour in blocking solution. Incubate overnight at 4°C with an anti-DIG-AP antibody (e.g., 1:5000 dilution).

-

Signal Development: Wash extensively in buffer (e.g., MABT or TBST) to remove unbound antibody. Equilibrate in detection buffer (e.g., NTMT) and add the chromogenic substrate (NBT/BCIP). Monitor the color reaction in the dark until the desired signal intensity is reached.

-

Imaging: Stop the reaction by washing in PBST. Mount the samples and image using a bright-field microscope.

-

Functional Receptor Assay (cAMP Measurement)

This protocol measures the ability of AST-C to activate its receptor, typically by quantifying the resulting decrease in intracellular cAMP levels in a cell-based assay.

-

Materials:

-

HEK293 or CHO cells stably or transiently expressing the AST-C receptor of interest.

-

Cell culture medium, multi-well plates.

-

Forskolin (an adenylyl cyclase activator).

-

Synthetic AST-C peptide.

-

cAMP assay kit (e.g., competitive ELISA or a FRET/BRET-based biosensor system).

-

Plate reader capable of measuring the assay kit's output (absorbance, fluorescence, or luminescence).

-

-

Procedure:

-

Cell Culture: Seed the engineered cells into a 96-well plate and allow them to grow to near confluency.

-

Assay Preparation: Wash the cells with assay buffer.

-